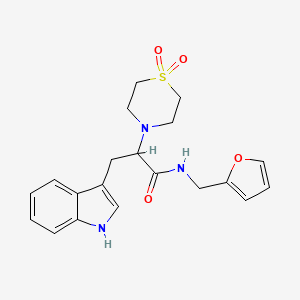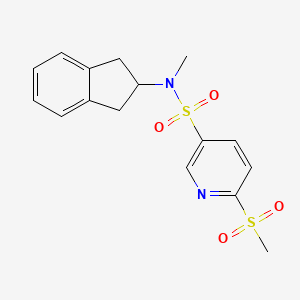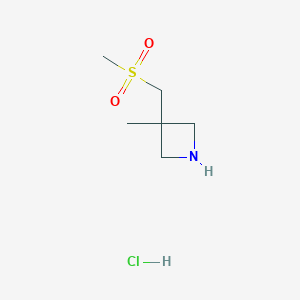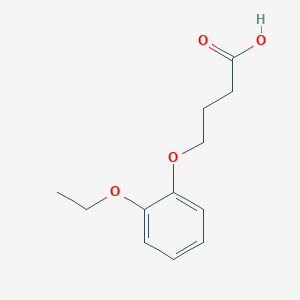![molecular formula C22H20N4OS B2426734 N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 391948-48-4](/img/structure/B2426734.png)
N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Film for Aniline Vapor Detection
Modification of naphthalene diimide (NDI) has led to the development of a fluorescent derivative that demonstrates high efficiency as a low-molecular mass gelator (LMMG). This compound, upon forming gels with certain solvents, can be used to create a fluorescent film sensitive and selective to aniline vapor. This application is significant for environmental monitoring and industrial safety, showcasing the potential of naphthalene derivatives in developing high-performance fluorescent sensing films (Fan et al., 2016).
Synthesis and Characterization of Cyclohexanecarboxamide Derivatives
Research on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalene substituents, has been conducted. These compounds were analyzed for their structural properties through elemental analyses, IR spectroscopy, and NMR spectroscopy, revealing insights into their chemical behavior and potential applications in materials science and chemistry (Özer et al., 2009).
Development of Polyamides for Fuel Cells
Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in proton-exchange-membrane fuel cells. These copolymers exhibit desirable properties such as good water stability and proton conductivity, highlighting the applicability of naphthalene derivatives in the development of energy technologies (Einsla et al., 2005).
Anticancer Evaluation of Naphthoquinone Derivatives
Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. These compounds exhibit potent cytotoxic activity, with certain derivatives showing remarkable efficacy, suggesting the potential of naphthalene-based compounds in anticancer drug development (Ravichandiran et al., 2019).
Photosensitive Polyamides with Naphthalene Derivatives
A study on positive-type photosensitive polyamides incorporating branched polyamides with low degree of branching and naphthalene derivatives as photosensitive compounds has shown promising results for applications in photolithography. This research underscores the utility of naphthalene derivatives in the field of polymer chemistry and materials science for the development of advanced materials with specific light-responsive properties (Xiao et al., 2006).
properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-7-5-10-17(13-15)26-20(24-25-22(26)28-2)14-23-21(27)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBQEIQPZQAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)


![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)
![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)



![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)